Palmitoyl Tripeptide-1

Vue d'ensemble

Description

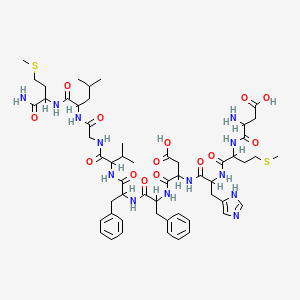

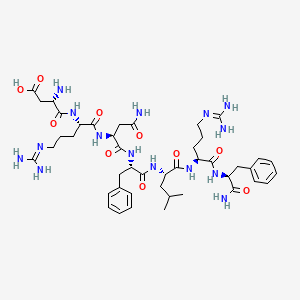

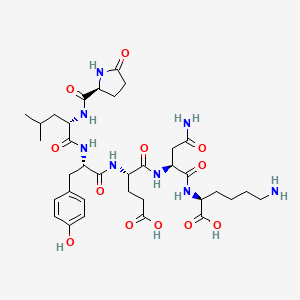

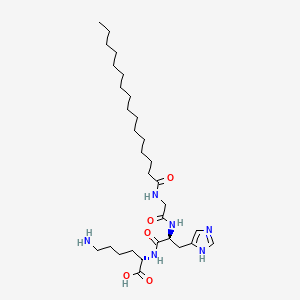

Palmitoyl Tripeptide-1 is a bioactive peptide that consists of palmitic acid, a fatty acid, and several amino acids such as histidine, glycine, and lysine . This compound is widely used in the cosmetic industry due to its ability to penetrate the skin barrier and stimulate the production of collagen and elastin, which are essential for maintaining skin elasticity and strength .

Mécanisme D'action

Target of Action

Palmitoyl Tripeptide-1, also known as Pal-Gly-His-Lys-OH or Palmitoyl oligopeptide, primarily targets skin cells . It communicates with these cells, prompting them to increase the production of collagen and other structural proteins essential for skin elasticity and firmness .

Mode of Action

This compound is a matriline signal peptide . It interacts with its targets by acting on TGFβ to stimulate fibrillogenesis . This peptide has the ability to penetrate the skin barrier and signal cells to enhance collagen production .

Biochemical Pathways

The peptide is believed to serve as a natural signaling molecule to fibroblasts, the primary cellular agent responsible for synthesizing collagen and other critical components of the extracellular matrix . It stimulates fibroblasts and enhances the production of collagen and GAGs .

Pharmacokinetics

The Palmitoyl group makes the Pal-GHK more lipophilic, penetrating through the lipid barrier, enhancing the delivery, and boosting the effectiveness and performance of the ingredient . This property improves the bioavailability of the compound, allowing it to exert its effects more efficiently.

Result of Action

The stimulation of fibroblasts leads to an overall strengthening of the dermis, resulting in thicker and firmer skin . It smooths fine lines and deep wrinkles and improves the water-binding ability and elasticity of the skin . The peptide may also exhibit potential antioxidant attributes, offering defense against the detrimental impacts of free radicals .

Action Environment

Environmental factors such as UV rays can influence the action, efficacy, and stability of this compound . It is beneficial in reviving your skin’s natural texture and in preventing skin damage due to UV rays and other environmental aggressors .

Analyse Biochimique

Biochemical Properties

Palmitoyl Tripeptide-1 plays a crucial role in biochemical reactions related to skin health and repair. It interacts with several enzymes, proteins, and other biomolecules to exert its effects. One of the primary interactions is with fibroblasts, the cells responsible for producing collagen and other extracellular matrix components. This compound stimulates fibroblasts to enhance collagen synthesis, which helps in reducing wrinkles and improving skin texture . Additionally, it interacts with glycosaminoglycans (GAGs), such as hyaluronic acid, to improve skin hydration and elasticity .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by promoting the production of collagen and other extracellular matrix components, which are essential for maintaining skin structure and integrity . This compound also affects cell signaling pathways, particularly those involved in wound healing and inflammation. By enhancing the activity of transforming growth factor-beta (TGF-β), this compound promotes the repair and regeneration of damaged skin . Furthermore, it modulates gene expression related to collagen synthesis and extracellular matrix production .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to specific receptors on fibroblasts, triggering a cascade of signaling events that lead to increased collagen production . This binding interaction also activates the TGF-β pathway, which plays a critical role in skin repair and regeneration . Additionally, this compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that degrade collagen and other extracellular matrix components . By inhibiting MMPs, this compound helps maintain the structural integrity of the skin.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that the compound is stable and retains its activity over extended periods . Its effectiveness may decrease with prolonged exposure to environmental factors such as UV radiation and oxidative stress . Long-term studies have demonstrated that this compound can significantly improve skin thickness and elasticity over several weeks of application . Additionally, the compound has been found to reduce the appearance of fine lines and wrinkles with continuous use .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to stimulate collagen production and improve skin elasticity without causing any adverse effects . At higher doses, some studies have reported potential toxic effects, including skin irritation and inflammation . It is essential to determine the optimal dosage to maximize the benefits of this compound while minimizing any potential risks .

Metabolic Pathways

This compound is involved in several metabolic pathways related to skin health and repair. The compound interacts with enzymes such as collagenase and elastase, which are responsible for the degradation of collagen and elastin . By inhibiting these enzymes, this compound helps maintain the structural integrity of the skin . Additionally, the compound has been shown to modulate the activity of enzymes involved in the synthesis of glycosaminoglycans, such as hyaluronic acid . This modulation helps improve skin hydration and elasticity.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. The palmitoyl group attached to the peptide enhances its lipophilicity, allowing it to penetrate the lipid barrier of the skin more effectively . Once inside the cells, this compound interacts with specific transporters and binding proteins that facilitate its distribution to target sites . The compound’s localization and accumulation within the skin contribute to its effectiveness in improving skin health and appearance .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the extracellular matrix, where it interacts with collagen and other structural proteins . Additionally, this compound has been found to localize within the cytoplasm of fibroblasts, where it exerts its effects on collagen synthesis and extracellular matrix production . The palmitoyl group attached to the peptide also facilitates its incorporation into cell membranes, enhancing its stability and activity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Palmitoyl Tripeptide-1 is synthesized by combining palmitic acid with a short chain of amino acids through peptide bonds. The synthesis typically involves the following steps:

Activation of Palmitic Acid: Palmitic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form an active ester.

Peptide Bond Formation: The activated palmitic acid is then reacted with the amino acids (e.g., histidine, glycine, lysine) in the presence of a base such as triethylamine to form the peptide bonds.

Industrial Production Methods

In industrial settings, the production of palmitoyl oligopeptide involves large-scale peptide synthesis techniques. These methods include solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). The choice of method depends on the desired scale and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Palmitoyl Tripeptide-1 undergoes various chemical reactions, including:

Oxidation: The peptide can be oxidized to form disulfide bonds between cysteine residues, enhancing its stability.

Reduction: Reduction reactions can break disulfide bonds, leading to changes in the peptide’s structure and function.

Substitution: Amino acid residues in the peptide can be substituted with other amino acids to modify its properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

Reduction: Dithiothreitol (DTT) or other reducing agents.

Substitution: Amino acid derivatives and coupling reagents such as DCC.

Major Products Formed

The major products formed from these reactions include modified peptides with altered stability, solubility, and biological activity .

Applications De Recherche Scientifique

Palmitoyl Tripeptide-1 has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying peptide synthesis and modification.

Biology: Investigated for its role in cell signaling and protein interactions.

Medicine: Explored for its potential in wound healing, anti-aging, and anti-inflammatory treatments.

Industry: Utilized in cosmetic formulations to enhance skin health and appearance

Comparaison Avec Des Composés Similaires

Similar Compounds

Palmitoyl pentapeptide-4: Known for its anti-aging properties and ability to stimulate collagen production.

Palmitoyl tripeptide-1: Similar in structure and function, also promotes collagen renewal.

Acetyl hexapeptide-8: Another peptide used in anti-aging formulations, known for its ability to reduce wrinkles.

Uniqueness

This compound is unique due to its specific amino acid sequence and its ability to penetrate the skin barrier effectively. It has a well-documented role in promoting collagen and elastin synthesis, making it a valuable ingredient in cosmetic and dermatological applications .

Propriétés

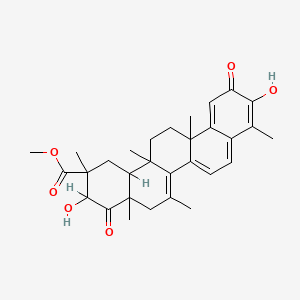

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[2-(hexadecanoylamino)acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H54N6O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-27(37)33-22-28(38)35-26(20-24-21-32-23-34-24)29(39)36-25(30(40)41)17-15-16-19-31/h21,23,25-26H,2-20,22,31H2,1H3,(H,32,34)(H,33,37)(H,35,38)(H,36,39)(H,40,41)/t25-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYUQATUKPXLFLZ-UIOOFZCWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H54N6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90163794 | |

| Record name | Palmitoyl oligopeptide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90163794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

578.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147732-56-7 | |

| Record name | Palmitoyl oligopeptide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147732567 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Palmitoyl oligopeptide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11297 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Palmitoyl oligopeptide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90163794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PALMITOYL TRIPEPTIDE-1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RV743D216M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Palmitoyl Oligopeptide and how does it work?

A1: Palmitoyl Oligopeptide, also known as Palmitoyl Tripeptide-1, is a synthetic peptide commonly used in cosmetics for its potential anti-aging effects. [] It's believed to work by stimulating the production of collagen, a protein crucial for skin's elasticity and firmness. [, ] Although the exact mechanism is not fully elucidated, research suggests that Palmitoyl Oligopeptide might interact with the TGF-β1 pathway, which plays a role in collagen synthesis and extracellular matrix (ECM) production. []

Q2: What evidence supports the use of Palmitoyl Oligopeptide in sensitive skin products?

A2: While Palmitoyl Oligopeptide is found in some cosmetics for sensitive skin, the scientific evidence supporting its specific efficacy in this context is limited. [] Further research, particularly randomized placebo-controlled clinical trials involving individuals with sensitive skin, is needed to solidify these claims.

Q3: How does aging affect the skin's extracellular matrix and what role do peptides like Palmitoyl Oligopeptide play in mitigating these effects?

A3: Aging leads to a decline in the production of essential ECM components like collagen, elastin, and hyaluronic acid. [] This decline contributes to wrinkle formation, loss of elasticity, and thinning of the skin. Palmitoyl Oligopeptide and similar peptides aim to counteract these effects by stimulating the synthesis of these crucial proteins, potentially slowing down the visible signs of aging. []

Q4: Are there any analytical techniques used to study the impact of Palmitoyl Oligopeptide on the skin?

A5: Yes, several techniques are employed to study the effects of Palmitoyl Oligopeptide on the skin. These include:* Matrix-assisted laser desorption/ionization mass spectrometric imaging (MALDI-MSI): This technique helps visualize and analyze the distribution of specific proteins, including collagen, in skin samples treated with Palmitoyl Oligopeptide. []* In vivo reflectance confocal microscopy (in vivo RCM): This non-invasive imaging technique allows researchers to observe changes in the skin's microstructure, such as the epidermal-dermal junction and the organization of collagen fibers, following treatment. []* High-frequency ultrasound: This technique can assess the thickness and density of the skin layers, providing insights into the structural changes induced by the peptide. []* Histology: Traditional histological staining methods help visualize the overall structure of the skin and identify potential changes in collagen and elastin organization after treatment. []

Q5: What are some of the other peptides commonly used alongside Palmitoyl Oligopeptide in anti-aging formulations?

A5: Palmitoyl Oligopeptide is often combined with other peptides known for their potential anti-aging properties, including:

- Palmitoyl Tetrapeptide-7: This peptide is believed to reduce the production of pro-inflammatory molecules, potentially protecting collagen and elastin from degradation. [, ]

- Acetyl Hexapeptide-8: This peptide is often referred to as a "Botox-like" peptide due to its potential to temporarily relax facial muscles and reduce the appearance of wrinkles. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.